(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
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Description
“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a chemical compound that contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and several functional groups. It has 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (164.16) and its molecular formula (C6H12O5). It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
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Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate :
- Application: This compound is a key intermediate metabolite of the pentose phosphate pathway, which plays a crucial role in the generation of reducing power and biosynthetic precursors in living organisms.
- Method: It is a substrate for various enzymes, including phosphatases, kinase, and dehydrogenases, which makes it a vital component for metabolic pathways in cells.
- Results: The compound is a water-soluble compound that has a molecular weight of 306.16 g/mol. It is a white to off-white powder that is stable at room temperature.
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D (+)-Galactosamine Hydrochloride :
- Application: This compound acts as an RNA synthesis inhibitor in hepatocytes .
- Method: It promotes adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production .
- Results: D-Galactosamine can be used as a hepatotoxic in experimental in vitro models when in combination with LPS .
- (2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate :
properties
IUPAC Name |
(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-KVTDHHQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468854 |
Source
|
Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
17289-61-1 |
Source
|
Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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